3,4-Dichloro-5-nitrobenzotrifluoride CAS number and properties
3,4-Dichloro-5-nitrobenzotrifluoride CAS number and properties
An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzotrifluoride (CAS: 657-02-3): Properties, Reactivity, and Applications
Introduction
3,4-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group, makes it a versatile intermediate for the agrochemical and pharmaceutical industries.[1] The strategic arrangement of these potent electron-withdrawing groups renders the aromatic ring highly electron-deficient, dictating its unique reactivity and synthetic utility.[1]
The trifluoromethyl (-CF₃) group is of particular interest in drug development. Its incorporation into molecules is a well-established strategy to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, which can lead to improved efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of 3,4-Dichloro-5-nitrobenzotrifluoride, from its fundamental properties to its practical applications and handling protocols.
Chapter 1: Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. 3,4-Dichloro-5-nitrobenzotrifluoride is typically a yellow to light brown solid at room temperature and is soluble in common organic solvents, but not in water.[1]
| Property | Value | Source(s) |
| CAS Number | 657-02-3 | [1][3][4][5] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][4][6] |
| Molecular Weight | ~260.00 g/mol | [4][6] |
| Appearance | Yellow to light brown solid | [1] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | 239.3 - 245 °C | [1][4] |
| Density | ~1.638 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in acetone, toluene | [1][7] |
Compound Identifiers:
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Synonyms: 2,3-Dichloro-5-(trifluoromethyl)nitrobenzene, 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene, 4,5-Dichloro-3-nitrobenzotrifluoride[4][5]
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InChI Key: FZHCKUHPOZBPHB-UHFFFAOYSA-N[1]
Chapter 2: The Science of Reactivity: An Electron-Deficient Aromatic System
The synthetic utility of 3,4-Dichloro-5-nitrobenzotrifluoride is governed by the powerful electronic effects of its substituents. The chlorine (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃) groups are all strongly electron-withdrawing. This is due to a combination of the inductive effect (pulling electron density through sigma bonds) and, in the case of the nitro group, the resonance effect (delocalizing electron density from the ring).[1] This collective action makes the benzene ring exceptionally electron-poor and primes it for specific chemical transformations.
Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr).[1] Unlike typical benzene rings which undergo electrophilic substitution, this electron-deficient system is highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.
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Addition (Rate-Determining Step): A nucleophile (e.g., an alkoxide, RO⁻, or thiolate, RS⁻) attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing groups, particularly the nitro group, are crucial for stabilizing the negative charge of this intermediate.[1]
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Elimination: The leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.
Secondary Transformation: Nitro Group Reduction
Another synthetically valuable transformation is the reduction of the nitro group to a primary amine (Ar-NH₂). This reaction opens up a vast array of subsequent chemical modifications, such as amide bond formation or diazotization. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst (like Palladium or Platinum), is a common and efficient method for this conversion.[1]
Chapter 3: Synthesis Strategies
The industrial production of 3,4-Dichloro-5-nitrobenzotrifluoride relies on well-documented, multi-step processes. A primary strategy involves the carefully controlled nitration of a dichlorinated precursor.
Protocol: Conceptual Synthesis via Nitration
This protocol outlines the conceptual steps for synthesizing the target molecule from 3,4-dichlorobenzotrifluoride.
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Reactor Setup: Charge a suitable glass-lined reactor with 3,4-dichlorobenzotrifluoride.
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Acid Mixture Preparation: In a separate vessel, prepare a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
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Controlled Addition: Cool the reactor containing the starting material and begin the slow, dropwise addition of the nitrating mixture. Meticulous temperature control is critical to prevent over-nitration and ensure regioselectivity, directing the nitro group to the 5-position.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Gas Chromatography (GC), to confirm the consumption of the starting material.[8]
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice. This dilutes the acid and precipitates the organic product.
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Isolation and Purification: The crude solid product is then isolated by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Chapter 4: Applications in Drug Development
As an intermediate, 3,4-Dichloro-5-nitrobenzotrifluoride is not an active ingredient itself but is a critical precursor for creating them. Its value lies in providing a scaffold that can be elaborated into more complex molecules with desired biological activities.
One documented application is its use in the preparation of 2,6-Dichloro-4-trifluoromethylphenylamine.[6] This transformation showcases the two primary reactivity modes of the starting material: the reduction of the nitro group to an amine and a likely rearrangement or substitution of the chlorine atoms. Phenylamines are a common core structure in many pharmaceutical agents.
Chapter 5: Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for CAS 657-02-3 was not found in the search, data for structurally analogous compounds (e.g., other dichloronitrobenzotrifluorides) provide a strong basis for hazard assessment. The compound is classified as an irritant.[4]
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity | Harmful if swallowed.[9] | P270, P301+P312 |
| Skin Irritation | Causes skin irritation.[9] | P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[9] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[9] | P261, P271, P304+P340 |
Protocol: Standard Laboratory Handling
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Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[10]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Spill Response: In case of a spill, isolate the area. For small spills, sweep up the solid material, place it into a sealed container for waste disposal, and clean the area thoroughly. Avoid creating dust.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11]
-
Inhalation: Move the person to fresh air.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3,4-Dichloro-5-nitrobenzotrifluoride (CAS: 657-02-3) is a quintessential example of a modern synthetic intermediate. Its value is derived from a dense arrangement of functional groups that impart predictable and highly useful reactivity. The electron-deficient nature of the aromatic ring, driven by its substituents, makes it an excellent substrate for nucleophilic aromatic substitution, while the nitro group provides a handle for conversion into a versatile amine. For chemists in the pharmaceutical and agrochemical sectors, this compound represents a strategic starting point for building complex, high-value molecules, particularly those designed to leverage the beneficial properties of the trifluoromethyl group. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.
References
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ChemWhat. (n.d.). 3,4-DICHLORO-5-NITROBENZOTRIFLUORIDE CAS#: 657-02-3. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0150587 B1: Preparation of chlorobenzotrifluoride compounds.
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PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
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Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]
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